Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester

Physical organic chemistry Enolate chemistry Synthetic intermediate selection

Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester (CAS 97138-17-5; IUPAC: ethyl 4-(benzenesulfonyl)-3-oxobutanoate) is a bifunctional β-keto ester bearing a terminal phenylsulfonyl group, with molecular formula C₁₂H₁₄O₅S and molecular weight 270.30 g/mol. It belongs to the class of ethyl 3-oxo-4-(arylsulfonyl)butanoates, which serve as versatile synthetic intermediates in regioselective multicomponent domino reactions—including Biginelli, Hantzsch-type, and cyclohexadiene/tetrahydropyridine syntheses—as documented across multiple peer-reviewed publications.

Molecular Formula C12H14O5S
Molecular Weight 270.30 g/mol
CAS No. 97138-17-5
Cat. No. B12209526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester
CAS97138-17-5
Molecular FormulaC12H14O5S
Molecular Weight270.30 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C12H14O5S/c1-2-17-12(14)8-10(13)9-18(15,16)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3
InChIKeyUWOYQILWJSNYPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester (CAS 97138-17-5): Procurement-Grade Characterization for Synthetic and Medicinal Chemistry Applications


Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester (CAS 97138-17-5; IUPAC: ethyl 4-(benzenesulfonyl)-3-oxobutanoate) is a bifunctional β-keto ester bearing a terminal phenylsulfonyl group, with molecular formula C₁₂H₁₄O₅S and molecular weight 270.30 g/mol . It belongs to the class of ethyl 3-oxo-4-(arylsulfonyl)butanoates, which serve as versatile synthetic intermediates in regioselective multicomponent domino reactions—including Biginelli, Hantzsch-type, and cyclohexadiene/tetrahydropyridine syntheses—as documented across multiple peer-reviewed publications [1][2]. The compound typically presents as a colorless to pale yellow liquid with a boiling point of approximately 220 °C and is soluble in common organic solvents such as ethanol and acetone . Its dual ketone and sulfone functionalities confer a reactivity profile that distinguishes it from closely related mono-functional or positional-isomer analogs in both synthetic and early-stage medicinal chemistry workflows.

Why Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester Cannot Be Replaced by Generic In-Class Analogs: Structural Determinants of Reactivity


Compounds within the phenylsulfonyl-butanoate family exhibit superficially similar structures but diverge critically in the presence, position, and oxidation state of key functional groups. The target compound (CAS 97138-17-5) uniquely combines a 3-oxo (β-keto) group with a 4-phenylsulfonyl moiety in the ethyl ester form. Removal of the 3-oxo group (as in CAS 29107-83-3) eliminates the active methylene component essential for Knoevenagel condensations and Biginelli-type cyclocondensations [1]. Reduction of the sulfonyl to a sulfanyl group (CAS 4671-68-5) dramatically alters the electron-withdrawing capacity, weakening carbanion stabilization at the α-methylene position adjacent to the sulfone [2]. Relocation of the sulfonyl group from the 4- to the 2-position (CAS 21381-88-4) changes the physical state from liquid to solid (mp 44.5–45.5 °C), impacting handling and dissolution kinetics in reaction media . Furthermore, substitution of the phenyl ring (e.g., p-tolyl or p-chlorophenyl variants) modulates the sulfone's electronic character, which can alter regiochemical outcomes in domino reactions. These structural distinctions mean that generic substitution without verifying functional-group complementarity risks reaction failure, poor regioselectivity, or reduced yields in established synthetic protocols.

Quantitative Differentiation Evidence: Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester vs. Closest Analogs


Sulfonyl (SO₂) vs. Sulfanyl (S) Oxidation State: Electronic Differentiation Governing Carbanion Stability

The target compound contains a sulfonyl group (SO₂Ph) at the 4-position, whereas the closest reduced analog—ethyl 3-oxo-4-phenylsulfanyl-butanoate (CAS 4671-68-5)—bears a sulfanyl (SPh) group. The Hammett σₚ substituent constant for SO₂Ph is approximately 0.68, making it a strong electron-withdrawing group, compared to approximately 0.15–0.20 for SPh, which is only weakly electron-withdrawing [1]. This ~3.4- to 4.5-fold greater electron-withdrawing power of SO₂Ph enhances the acidity of the adjacent α-methylene protons (C-2 position), facilitating more efficient enolate generation under milder basic conditions. The molecular weight difference (270.30 vs. 238.30 g/mol; Δ = +32.00 g/mol, corresponding to two oxygen atoms) provides a straightforward quality-control marker for confirming oxidation state by LC-MS or elemental analysis .

Physical organic chemistry Enolate chemistry Synthetic intermediate selection

Essential 3-Oxo Group: Enabling Multicomponent Domino Reactivity Absent in the Deoxo Analog

The 3-oxo (β-keto) carbonyl group is indispensable for the compound's participation in Biginelli-type and Hantzsch-type multicomponent domino reactions. The deoxo analog—ethyl 4-(phenylsulfonyl)butanoate (CAS 29107-83-3; C₁₂H₁₆O₄S; MW 256.32)—lacks this carbonyl and therefore cannot undergo the Knoevenagel condensation step that initiates these cyclocondensation cascades [1]. In the Biginelli reaction of ethyl 3-oxo-4-(arylsulfonyl)butanoates with aromatic aldehydes and urea/thiourea under microwave irradiation and solvent-free conditions, the β-keto ester moiety is the essential active methylene component; substitution with the saturated analog would completely abrogate product formation [1]. The target compound thus enables access to 6-(arylsulfonylmethyl)-tetrahydropyrimidine-5-carboxylate libraries that the comparator cannot generate.

Multicomponent reactions Biginelli reaction Heterocycle synthesis

Physical State Advantage: Liquid Handling vs. Solid Positional Isomer for Automated Synthesis Workflows

The target compound is a liquid at ambient temperature (bp ≈ 220 °C) , whereas the positional isomer butanoic acid, 2-(phenylsulfonyl)-, ethyl ester (CAS 21381-88-4) is a crystalline solid with a melting point of 44.5–45.5 °C . This physical state difference has practical implications for liquid-handling robotic systems, continuous flow reactors, and gravimetric/volumetric dispensing in parallel synthesis. The liquid form of the target compound permits direct syringe or pump-based transfer without pre-dissolution, reducing solvent consumption and eliminating variability associated with incomplete dissolution of solid reagents.

Automated synthesis Flow chemistry Formulation handling

Regioselective Domino Reaction Performance: Phenylsulfonylmethyl-Directed Heterocycle Construction

Ethyl 3-oxo-4-(arylsulfonyl)butanoates—including the target phenyl variant—have been demonstrated to undergo statistically controlled domino reactions with aromatic aldehydes and ammonium acetate to furnish either densely functionalized cis-1,4-cyclohexa-1,4-dienes (2:1 molar ratio) or trans,trans-trisubstituted-1,2,5,6-tetrahydropyridines (1:2:2 molar ratio) with high stereoselectivity [1]. The arylsulfonylmethyl group serves as a regiodirecting element, controlling the site of cyclization. In the absence of the sulfonyl group (e.g., using simple ethyl acetoacetate), this regiodirection is lost, leading to different product distributions. The phenyl variant offers a balanced steric and electronic profile: the p-tolyl analog introduces an electron-donating methyl group that attenuates sulfone electrophilicity (σₚ for p-CH₃ ≈ −0.17, partially offsetting the SO₂ effect), while p-chlorophenyl analogs increase electron withdrawal (σₚ for p-Cl ≈ +0.23), potentially altering reaction rates and regiochemical outcomes [2].

Regioselective synthesis Domino reactions Stereoselective cyclization

Spectroscopic Identity Confirmation: Differentiating the Ethyl Ester from the Methyl Ester Analog via Molecular Ion and NMR Fingerprints

The target ethyl ester (MW 270.30) can be analytically distinguished from its methyl ester analog—methyl 3-oxo-4-(phenylsulfonyl)-butanoate (MW 256.27; C₁₁H₁₂O₅S)—by a molecular ion difference of +14.03 Da (one methylene unit) in mass spectrometry [1]. The methyl analog has been spectroscopically characterized by ¹H NMR and GC-MS in the SpectraBase database (Compound ID: 3XNsUhRIhFw) [1]. This mass difference provides a definitive identity confirmation when authenticating received material against the certificate of analysis, particularly important given that both esters may be supplied as colorless to pale yellow liquids and could be confused in inventory.

Quality control Analytical chemistry Identity testing

Procurement-Relevant Application Scenarios for Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester (CAS 97138-17-5)


Building Block for Regioselective Biginelli Tetrahydropyrimidine Libraries (Medicinal Chemistry)

Medicinal chemistry teams synthesizing 6-(arylsulfonylmethyl)-tetrahydropyrimidine-5-carboxylate libraries should specify CAS 97138-17-5 as the β-keto ester component. The compound's 3-oxo group enables the essential Knoevenagel condensation with aromatic aldehydes, while the 4-phenylsulfonyl group directs regiochemistry and provides a handle for further derivatization. This protocol, validated under microwave irradiation with solvent-free and catalyst-free conditions, yields highly functionalized tetrahydropyrimidines with reported yields in the 65–90% range [1]. The saturated analog (CAS 29107-83-3) cannot participate in this reaction, and the sulfide analog (CAS 4671-68-5) would require re-optimization of base and conditions due to reduced α-methylene acidity.

Precursor for COX-1/COX-2 Inhibitor Hexahydroquinoline Synthesis (Pharmacological Screening)

The compound serves as a key starting material in the four-component Hantzsch-type synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2-[(arylsulfonyl)methyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates, a scaffold evaluated for selective COX-1 and COX-2 inhibition [1]. The arylsulfonylmethyl substituent is structurally related to the methylsulfonyl pharmacophore associated with COX-2 selectivity. Procurement of the phenyl variant provides the baseline scaffold for structure–activity relationship (SAR) studies before exploring substituted aryl analogs with modulated electronic properties.

Domino Reaction Feedstock for Stereoselective Carbocycle and Heterocycle Construction (Synthetic Methodology)

For synthetic methodology groups developing new domino or multicomponent reactions, CAS 97138-17-5 is the established substrate for generating cis-1,4-cyclohexa-1,4-dienes (2:1 substrate-to-aldehyde ratio) or trans,trans-1,2,5,6-tetrahydropyridines (1:2:2 substrate-to-aldehyde-to-ammonium acetate ratio) with high stereoselectivity [1]. The liquid physical form facilitates precise stoichiometric dispensing in reaction optimization screens. The unsubstituted phenylsulfonyl group offers a neutral electronic reference point for benchmarking new catalytic systems or reaction conditions.

Quality-Control Reference Standard for Arylsulfonylbutanoate Inventory Management (Analytical/Automated Synthesis)

In automated synthesis facilities or compound management groups handling multiple arylsulfonylbutanoate derivatives, CAS 97138-17-5 can serve as a reference standard for LC-MS and NMR identity confirmation. Its molecular ion at m/z 270.30 (or corresponding adduct) is 14 Da higher than the methyl ester analog and 32 Da higher than the sulfide analog, enabling rapid differentiation in high-throughput analytical workflows [1][2]. Its liquid state also makes it suitable for direct use in acoustic droplet ejection or syringe-based liquid handling systems without pre-dissolution steps required for solid positional isomers such as CAS 21381-88-4.

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